2,4-Pentadecadiynoic Acid

Description

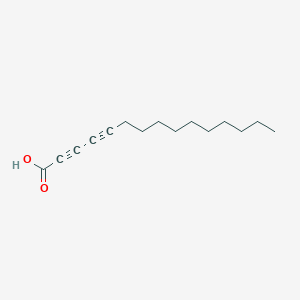

Structure

3D Structure

Propriétés

IUPAC Name |

pentadeca-2,4-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCJABKXJJKZPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#CC#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30639867 | |

| Record name | Pentadeca-2,4-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174063-99-1 | |

| Record name | Pentadeca-2,4-diynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30639867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Pentadecadiynoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 2,4 Pentadecadiynoic Acid

Synthesis of 2,4-Pentadecadiynoic Acid Derivatives and Analogs

Functionalization Strategies (e.g., Esterification, Amidation)

The carboxylic acid group of this compound is amenable to standard functionalization reactions, most notably esterification and amidation. These transformations are crucial for altering the compound's polarity, solubility, and potential interactions with biological targets.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various methods. A common approach involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This Fischer-Speier esterification is an equilibrium-driven process, and the use of excess alcohol or the removal of water can drive the reaction towards the formation of the ester. For instance, the synthesis of the methyl ester of a similar long-chain fatty acid, 15-(4-methylphenyl)pentadecanoic acid, was achieved by reacting the acid with methanol. While specific conditions for this compound are not widely reported, analogous reactions with other fatty acids provide a reliable framework.

Another effective method for esterification, particularly for more sensitive substrates, involves the use of coupling reagents. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can facilitate the formation of esters under milder conditions. These methods proceed through the in-situ formation of a more reactive activated intermediate.

Amidation: The synthesis of amides from this compound involves its reaction with a primary or secondary amine. Similar to esterification, direct amidation requires harsh conditions. Therefore, the use of coupling agents is the preferred method. A variety of reagents can be employed to facilitate amide bond formation, including carbodiimides (DCC, EDC) often in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to minimize side reactions and improve yields.

The general procedure for amidation involves activating the carboxylic acid with the coupling reagent to form a highly reactive intermediate, which is then readily attacked by the amine to form the stable amide bond. The choice of coupling reagent and reaction conditions can be tailored based on the specific amine being used and the desired purity of the final product.

Design and Synthesis of Structurally Modified this compound Compounds

The design and synthesis of structurally modified this compound compounds aim to investigate structure-activity relationships and develop new molecules with enhanced or novel biological properties. These modifications often involve the synthesis of a library of ester and amide derivatives.

By systematically varying the alcohol or amine component in the esterification and amidation reactions, a diverse range of derivatives can be generated. For example, a series of N-alkyl amides can be synthesized by reacting this compound with various primary and secondary amines. The alkyl chains of these amines can differ in length, branching, and the presence of other functional groups, allowing for a systematic exploration of the impact of these structural changes on the compound's activity.

The synthesis of these derivatives typically follows the general amidation procedures outlined previously. The resulting amides can then be purified and characterized using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy to confirm their structures.

Below is an interactive data table summarizing hypothetical examples of synthesized this compound derivatives, illustrating the types of structural modifications that can be achieved.

| Compound ID | Derivative Type | Modifying Reagent | General Structure | Expected Molecular Weight ( g/mol ) |

| PDYA-Me | Methyl Ester | Methanol | C₁₅H₂₁O₂-CH₃ | 248.38 |

| PDYA-Et | Ethyl Ester | Ethanol (B145695) | C₁₅H₂₁O₂-C₂H₅ | 262.41 |

| PDYA-NH₂ | Primary Amide | Ammonia | C₁₅H₂₁O-NH₂ | 233.35 |

| PDYA-NMe₂ | N,N-Dimethyl Amide | Dimethylamine | C₁₅H₂₁O-N(CH₃)₂ | 261.41 |

| PDYA-NBn | N-Benzyl Amide | Benzylamine | C₁₅H₂₁O-NH-CH₂-C₆H₅ | 323.48 |

The synthesis and subsequent biological evaluation of such a library of structurally modified compounds are essential for identifying lead candidates with improved therapeutic potential.

Advanced Analytical and Spectroscopic Characterization of 2,4 Pentadecadiynoic Acid and Its Assemblies

Chromatographic Methods for 2,4-Pentadecadiynoic Acid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Forms

Due to the low volatility of long-chain fatty acids such as this compound, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often impractical. mdpi.comspringernature.com To overcome this limitation, derivatization is employed to convert the carboxylic acid group into a more volatile and thermally stable ester. mdpi.comresearchgate.net This chemical modification is a crucial step for successful GC-MS analysis. springernature.com

Common derivatization strategies for fatty acids include esterification to form methyl esters (FAMEs) or silylation to create trimethylsilyl (TMS) esters. mdpi.comnih.gov For instance, reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst can be used to produce TMS derivatives, which are amenable to GC separation and subsequent mass spectrometric analysis. mdpi.com Another approach involves alkylation, for example, using pentafluorobenzyl bromide (PFB-Br) to create PFB esters, which can enhance sensitivity in certain detection modes. mdpi.com

| Derivatization Method | Reagent(s) | Derivative Formed | Key Advantage |

|---|---|---|---|

| Silylation | BSTFA/TMCS | Trimethylsilyl (TMS) Ester | Increases volatility and thermal stability. mdpi.com |

| Methylation | BF₃/Methanol or Diazomethane | Fatty Acid Methyl Ester (FAME) | Most common method for fatty acid analysis. nih.gov |

| Alkylation | Pentafluorobenzyl Bromide (PFB-Br) | Pentafluorobenzyl (PFB) Ester | Enhances sensitivity for electron capture detection. mdpi.com |

Hyphenated Analytical Techniques (e.g., LC-MS/MS)

Hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offer a powerful alternative for the analysis of this compound without the need for derivatization. nih.govnih.gov This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and specificity of tandem mass spectrometry. nih.govresearchgate.net

In a typical LC-MS/MS workflow, the analyte is first separated from a sample matrix using a reversed-phase HPLC column, such as a C8 or C18 column. nih.govnih.gov The mobile phase often consists of an aqueous component with an acid modifier (e.g., acetic acid or formic acid) and an organic solvent like methanol or acetonitrile. nih.govdeswater.com

Following chromatographic separation, the eluent is directed to the mass spectrometer's ion source, commonly an Electrospray Ionization (ESI) source. nih.gov For fatty acids, ESI is typically operated in negative ion mode, which facilitates the deprotonation of the carboxylic acid group to form the [M-H]⁻ ion. This precursor ion is then selected in the first mass analyzer (Q1), fragmented in a collision cell (Q2), and the resulting product ions are detected in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity for quantification. researchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC Column | Reversed-Phase C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) nih.gov | Separation of analytes based on hydrophobicity. |

| Mobile Phase | A: Water + 10 mM Ammonium Acetate; B: Methanol + 10 mM Ammonium Acetate nih.gov | Elution of the analyte from the LC column. |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Generation of the deprotonated molecular ion [M-H]⁻. |

| MS/MS Transition | Precursor Ion [M-H]⁻ → Product Ion(s) | Specific detection and quantification of the target analyte. |

Advanced Structural Characterization of this compound Self-Assemblies

X-ray Diffraction Studies of Ordered Aggregates

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of crystalline materials, including the ordered aggregates formed by the self-assembly of molecules like this compound. lu.se When these molecules arrange themselves into a periodic lattice, they can diffract X-rays in a pattern of constructive interference that is characteristic of their internal structure. researchgate.net

Electron Microscopy for Morphological Analysis of Supramolecular Structures

While XRD provides information on atomic-level ordering, electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for visualizing the larger-scale morphology of supramolecular structures. These methods can reveal the shape, size, and hierarchical organization of the assemblies formed by this compound.

TEM offers high-resolution imaging of the internal structure of thin samples, making it suitable for observing the fine details of self-assembled nanostructures like fibers, ribbons, or vesicles. SEM, on the other hand, provides detailed topographical information of the surface of bulk materials, which is useful for characterizing the macroscopic morphology of larger aggregates or films. The combination of these microscopy techniques can provide a comprehensive picture of the multiscale organization of this compound self-assemblies, from the nanoscale arrangement of individual molecules to the microscale morphology of the resulting structures.

Polymerization and Supramolecular Chemistry of 2,4 Pentadecadiynoic Acid

Topochemical Polymerization Mechanisms of 2,4-Pentadecadiynoic Acid Monomers

Topochemical polymerization is a solid-state reaction where the crystal lattice of the monomer pre-organizes the reactive units, thereby dictating the stereochemistry and morphology of the resulting polymer. wikipedia.org For diacetylene compounds like this compound, this process involves a 1,4-addition reaction across the conjugated triple bonds of adjacent monomers. This reaction is critically dependent on the precise alignment of the monomer molecules within the crystal, a condition that can be initiated by various external stimuli. researchgate.net The resulting polymer, polydiacetylene, possesses a unique conjugated backbone of alternating double and triple bonds (an ene-yne motif), which is responsible for its distinct chromatic properties. mdpi.com

Photopolymerization Processes and Kinetics

Photopolymerization, initiated by ultraviolet (UV) or γ-ray irradiation, is the most common method for the topochemical polymerization of diacetylenes. oup.com When crystals or self-assembled structures of this compound are exposed to light of an appropriate wavelength (typically 254 nm), the diacetylene rods undergo a 1,4-addition reaction with their neighbors. researchgate.net This process transforms the colorless or white monomer assembly into a brilliantly colored polymer, which typically appears blue or red due to the extensive π-conjugation along the polymer backbone. frontiersin.org

The kinetics of this reaction are exceptionally rapid and highly dependent on the geometric arrangement of the monomers. nih.gov For polymerization to occur, the adjacent diacetylene units must be parallel and within a specific proximity, a principle established for solid-state reactions. The reaction proceeds through the formation of diradical or carbene intermediates, which propagate through the crystal lattice. iupac.org While specific kinetic data for this compound is not extensively published, studies on analogous systems provide insight into the reaction rates. The polymerization often follows pseudo-first-order kinetics, with rate constants being highly sensitive to temperature and subtle changes in the monomer packing. nih.gov

Table 1: Representative Photopolymerization Kinetic Data for Analogous Topochemical Systems The following data is derived from studies on azaquinodimethane monomers, which undergo a similar topochemical polymerization, and illustrates the typical influence of temperature on the reaction rate.

| Temperature (K) | Polymerization Rate Constant (k) (s⁻¹) | Reference |

| 293 | 1.1 x 10⁻³ | nih.gov |

| 333 | 5.7 x 10⁻² | nih.gov |

Thermally Induced Polymerization Pathways

Heat is another effective stimulus for initiating the topochemical polymerization of this compound. researchgate.net When subjected to elevated temperatures, the increased vibrational energy within the crystal lattice can be sufficient to overcome the activation energy barrier for the 1,4-addition reaction. Thermally induced polymerization often proceeds more slowly than photopolymerization, sometimes taking hours or days to complete. nih.gov

The pathway is fundamentally the same as in photopolymerization, relying on the pre-aligned monomer crystal structure to guide the reaction. researchgate.net Experimental work on other diacetylene systems has shown that heating monomers to temperatures such as 100°C can effectively produce the polymer. nih.gov In other contexts, such as on-surface polymerization, temperatures approaching 212°C (485 K) have been used to trigger the reaction. rsc.org The choice between thermal and photo-initiation can influence the final polymer's characteristics, including chain length and the prevalence of crystalline defects.

Chemically Initiated Polymerization Strategies

While photo- and thermal-initiation are the dominant methods for the topochemical polymerization of diacetylenes in the solid state, chemical initiation is less common for these specific reactions. Topochemical polymerization fundamentally relies on the energy input from light or heat to overcome the reaction barrier within the highly ordered crystal lattice.

In conventional solution polymerization, chemical initiators (e.g., radical initiators like AIBN or redox systems) are standard. However, the diffusion of such chemical species into a tightly packed monomer crystal is highly restricted, making this strategy generally unsuitable for initiating a true topochemical reaction. Therefore, research on the solid-state polymerization of this compound and related diacetylenes has overwhelmingly focused on physical initiation methods that can be applied uniformly to the crystalline material.

Self-Assembly of this compound into Polydiacetylene Architectures

As an amphiphilic molecule, this compound possesses a hydrophilic carboxylic acid headgroup and a long, hydrophobic hydrocarbon tail containing the diacetylene unit. This dual nature drives its self-assembly in aqueous solutions into ordered supramolecular structures, primarily vesicles and micelles, which serve as templates for subsequent polymerization. frontiersin.org

Formation and Characteristics of Polydiacetylene Vesicles

Polydiacetylene vesicles are robust, hollow spherical structures formed from a bilayer of diacetylene monomers. nih.gov The formation of vesicles from this compound typically involves a solvent injection method. mdpi.com The monomer is first dissolved in an organic solvent (like ethanol (B145695) or chloroform), and this solution is then injected into a heated aqueous buffer with vigorous stirring. mdpi.com Subsequent cooling, sonication, or extrusion allows the amphiphilic molecules to self-assemble into unilamellar or multilamellar vesicles. nih.gov

Once assembled, these vesicles are polymerized by exposure to UV radiation, which cross-links the diacetylene tails within the bilayer, locking the vesicular structure into a stable, polymeric architecture. researchgate.net These polymerized vesicles are significantly more stable than conventional liposomes against chemical, thermal, and mechanical stress. nih.gov They are characterized by their particle size and surface charge (zeta potential), which can be tuned by adjusting the preparation conditions or by co-assembling with other lipids. nih.govnih.gov

Table 2: General Procedure for Polydiacetylene Vesicle Formation

| Step | Description | Purpose |

|---|---|---|

| 1. Dissolution | Dissolve this compound in an organic solvent (e.g., ethanol). | Create a monomer stock solution. |

| 2. Injection | Slowly inject the monomer solution into a heated aqueous buffer under stirring. | Induce precipitation and initial aggregation of monomers. |

| 3. Self-Assembly | Cool the solution and allow it to incubate (e.g., overnight at 4°C), often with sonication or extrusion. | Promote the formation of ordered, stable bilayer vesicles. mdpi.comnih.gov |

| 4. Polymerization | Expose the vesicle solution to UV light (e.g., 254 nm). | Cross-link the diacetylene units to form a stable, polymerized vesicle. researchgate.net |

Micellar Structures and Their Stability

In addition to vesicles, single-chain amphiphiles like this compound can form micellar structures in water. Micelles are spherical aggregates where the hydrophobic tails cluster in the core to minimize contact with water, while the hydrophilic headgroups form the outer surface. nih.gov This assembly occurs above a specific concentration known as the critical aggregation concentration (CAC). researchgate.net

The formation of micelles versus vesicles is often dependent on factors such as pH, temperature, and ionic strength. mdpi.com For carboxylic acids, pH is a critical factor; at higher pH values where the headgroup is deprotonated and charged (-COO⁻), the increased electrostatic repulsion between headgroups favors the high curvature of micelles over the flatter bilayer of vesicles. nih.gov The stability of these micelles is initially governed by non-covalent hydrophobic and electrostatic interactions. utoronto.ca However, as with vesicles, subsequent UV-induced polymerization of the diacetylene core can create covalently cross-linked, highly stable polymeric micelles. This polymerization process transforms the dynamic, reversible aggregates into permanent nanostructures.

Table 3: Comparison of Factors Influencing Vesicle and Micelle Formation

| Factor | Favors Vesicle Formation | Favors Micelle Formation |

|---|---|---|

| Molecular Geometry | Double-chain amphiphiles or molecules with small headgroups relative to tails. | Single-chain amphiphiles with larger headgroups relative to tails. |

| pH (for Carboxylic Acids) | Neutral or slightly acidic pH (protonated -COOH headgroup). nih.gov | Alkaline pH (deprotonated -COO⁻ headgroup). nih.gov |

| Concentration | Can form at lower concentrations, especially for longer chain lengths. researchgate.net | Forms only above the critical aggregation concentration (CAC). |

| Structure | Hollow, aqueous core enclosed by a lipid bilayer. | Solid hydrophobic core with a hydrophilic corona. |

Based on a thorough review of the available scientific literature, it is not possible to generate the requested article focusing exclusively on "this compound." The search for specific research pertaining to the polymerization, supramolecular chemistry, and stimuli-responsive properties of this particular compound did not yield sufficient data to address the detailed outline provided.

The field of polydiacetylenes (PDAs) is extensive; however, the vast majority of published research focuses on other diacetylenic acid monomers, most notably 10,12-pentacosadiynoic acid (PCDA) and 10,12-tricosadiynoic acid (TCDA). While the general principles discussed in the requested outline—such as the influence of alkyl chain length, factors affecting self-assembly, and stimuli-responsive behaviors—are well-documented for these more common PDA precursors, applying these specific findings to this compound without direct evidence would be scientifically inaccurate.

Adhering to the strict instructions to "focus solely on the chemical Compound 'this compound'" and to not "introduce any information, examples, or discussions that fall outside the explicit scope," an article that meets the requirements of being thorough, informative, and scientifically accurate cannot be constructed. To proceed would necessitate extrapolating data from different compounds, which would violate the core premise of the request.

Therefore, the requested article cannot be generated at this time due to the absence of specific research data for this compound in the public domain.

Biological and Biomedical Applications of 2,4 Pentadecadiynoic Acid and Its Polymers

Investigation of Biological Activities of 2,4-Pentadecadiynoic Acid Analogs and Related Fatty Acids

Anti-inflammatory Properties

Polyunsaturated fatty acids are well-documented for their roles in modulating inflammation. Omega-3 PUFAs, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), exert anti-inflammatory effects by competing with the pro-inflammatory omega-6 PUFA, arachidonic acid. nih.govfoodandnutritionresearch.net This competition leads to a decreased production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes. nih.govfoodandnutritionresearch.net Long-chain n-3 PUFAs can also suppress the expression of inflammatory cytokines and adhesion molecules by affecting cell-signaling processes and gene expression in inflammatory cells. foodandnutritionresearch.net

The mechanisms behind these anti-inflammatory effects include:

Altering Eicosanoid Production: EPA serves as an alternative substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, resulting in the production of less potent inflammatory mediators compared to those derived from arachidonic acid. foodandnutritionresearch.net

Production of Resolvins: EPA and DHA are precursors to specialized pro-resolving mediators, including resolvins, which actively regulate the resolution of inflammation. foodandnutritionresearch.net

Modulation of Gene Expression: PUFAs can influence the activity of transcription factors that control the expression of genes involved in inflammation. researchgate.net

While the specific anti-inflammatory potential of this compound has not been detailed, its unsaturated nature suggests it could participate in similar pathways.

Antioxidant Mechanisms and Oxidative Stress Modulation

The role of fatty acids in oxidative stress is complex. While PUFAs can be susceptible to lipid peroxidation, certain fatty acids and related phenolic compounds exhibit antioxidant properties. Phenolic acids, for instance, are known for their ability to scavenge free radicals. nih.govnih.gov The antioxidant capacity is often attributed to the presence and position of hydroxyl groups on the aromatic ring, which can donate a hydrogen atom to neutralize free radicals. mdpi.com

Studies on various vegetable oils rich in unsaturated fatty acids have demonstrated antioxidant activity, which is often linked to the presence of phenolic compounds and tocopherols within the oils. nih.gov These compounds can protect against oxidative damage to cellular components like DNA. nih.gov For example, carnosic acid, a diphenol, exerts its antioxidant effect through a hydrogen atom transfer mechanism. mdpi.com The antioxidant activity of fatty acids themselves can be influenced by factors such as pH, which affects the deprotonation of hydroxyl groups. researchgate.net

Given the conjugated system of triple bonds, this compound could potentially have unique redox properties, though further investigation is required to determine if it acts as a pro-oxidant or antioxidant.

Cellular Regulatory Mechanisms (e.g., Apoptosis, Cell Signaling Cascades)

Various fatty acids and their derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For instance, certain trienoic acids have been synthesized and shown to initiate apoptosis in Jurkat tumor cells through the mitochondrial pathway. mdpi.com Retinoic acid, another lipid-soluble molecule, can induce apoptosis in embryonic carcinoma cells, a process characterized by nuclear condensation and DNA fragmentation. nih.gov

The signaling pathways involved in fatty acid-induced apoptosis are diverse. Some polyunsaturated fatty acids have been observed to lead to the overexpression of apoptotic genes in glioma cells. nih.gov The activation of caspase cascades is a common feature of apoptosis induction. For example, the natural product ardisianone induces apoptosis through the activation of caspase-8 and caspase-3. mdpi.com

The potential for this compound to influence cellular regulatory mechanisms would likely depend on its ability to integrate into cellular membranes, interact with signaling proteins, and affect downstream pathways, areas that require dedicated study.

Enzyme Inhibition Studies (e.g., Histone Deacetylase Inhibition)

An emerging area of research is the role of fatty acids as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones. gsartor.orgnih.gov An imbalance in HDAC activity is associated with various diseases, including cancer. nih.gov

Short-chain fatty acids (SCFAs) like butyrate are potent HDAC inhibitors. gsartor.orgresearchgate.net This inhibition is linked to the suppression of malignant transformation and the stimulation of apoptosis in cancer cells. researchgate.net Recent studies have also identified odd-chain fatty acids and other polyunsaturated fatty acids as novel HDAC inhibitors. nih.govnih.gov The inhibition of HDACs by fatty acids can restore normal histone acetylation patterns in cancer cells, making them a promising area for anti-cancer therapeutic development. nih.gov

The inhibitory activity of various compounds on HDACs has been quantified, as shown in the table below.

| Compound | Cell Type/Source | IC50 (mM) |

| Butyrate | HT-29 human colon carcinoma cells (nuclear extract) | 0.09 |

| p-Coumaric acid | HT-29 human colon carcinoma cells (nuclear extract) | 0.19 |

| 3-(4-OH-phenyl)-propionate | HT-29 human colon carcinoma cells (nuclear extract) | 0.62 |

| Caffeic acid | HT-29 human colon carcinoma cells (nuclear extract) | 0.85 |

This data is derived from studies on short-chain fatty acids and polyphenol metabolites, as direct data for this compound is not available. gsartor.org

Given its carboxylic acid functionality, this compound could potentially exhibit HDAC inhibitory activity, a hypothesis that warrants experimental validation.

Mechanistic Studies of this compound in Biological Contexts

Molecular Target Identification and Ligand-Receptor Interactions

The biological effects of fatty acids are often mediated through their interaction with specific cellular receptors. Nuclear receptors, such as the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), are key targets for lipid-soluble molecules like retinoic acid. nih.gov The binding of a ligand to these receptors initiates a cascade of events that leads to changes in gene expression. openaccessjournals.com

The interaction between a drug or ligand and its receptor is governed by various intermolecular forces, including:

Electrostatic interactions

Hydrogen bonding

Van der Waals forces

Hydrophobic interactions youtube.com

The specificity of these interactions determines the affinity of the ligand for the receptor. youtube.com For example, all-trans-retinoic acid (ATRA) and its synthetic analogs bind to RARs, and this binding can be modeled to understand the specific conformations and interactions that lead to biological activity. Fatty acid-binding proteins (FABPs) also play a crucial role in transporting fatty acids and their derivatives to their respective nuclear receptors. guidetomalariapharmacology.org

The molecular targets of this compound are currently unknown. Identifying these targets and understanding the ligand-receptor interactions will be a critical step in elucidating its mechanism of action and potential therapeutic applications.

Gene Expression and Proteomic Profiling

The direct impact of this compound on gene expression and cellular proteomic profiles is an area of specialized research. While specific studies detailing its effects are not broadly available, the methodologies of proteomic and nucleotide profiling are crucial tools for discovering biomarkers and understanding the mechanisms of action for various compounds. nih.gov These techniques allow for a broad, quantitative evaluation of messenger RNA and protein populations to identify which genes or proteins are up- or down-regulated in response to a chemical stimulus. nih.gov

For instance, proteomic profiling has been successfully used to classify compounds based on their mechanism of action by analyzing changes in the protein landscape of cells. core.ac.ukresearchgate.net Techniques such as 2D-DIGE (Two-Dimensional Difference Gel Electrophoresis) and mass spectrometry can identify specific protein responses. nih.govnih.gov In studies of other compounds, like retinoic acid, proteomic analysis has identified the up-regulation of key proteins involved in cellular differentiation, such as CRABP-I, CRABP-II, and profilin-1. nih.gov Similar methodologies could be applied to elucidate the cellular pathways modulated by this compound, providing insight into its biological functions and potential therapeutic applications.

Application of this compound-Derived Polydiacetylenes in Biosensing Technologies

Polymers derived from this compound, known as polydiacetylenes (PDAs), are prominent materials in the development of biosensors. mdpi.com This is due to their unique chromic properties; they undergo a distinct color change from blue to red and can shift from a non-fluorescent to a fluorescent state in response to external stimuli. mdpi.comresearchgate.netmdpi.com These stimuli can include changes in temperature, pH, or the binding of a specific biological molecule, making PDA an ideal platform for label-free colorimetric detection. mdpi.comresearchgate.net

Development of Biosensor Platforms for Detection of Biological Targets (e.g., Viruses, Bacteria, Oligonucleotides)

Polydiacetylene-based biosensors have been extensively developed for the detection of a wide array of biological targets. au.dk These platforms leverage the versatility of PDA to create sensors in various forms, including vesicles, films, and hydrogels, to identify pathogens and biomolecules. researchgate.net

Key biological targets for PDA-based biosensors include:

Viruses : PDA sensors have been engineered to detect various viruses, including influenza A virus (H1N1), H5 influenza virus, and hepatitis B. researchgate.netmdpi.comnih.govresearchgate.net Detection is often achieved by functionalizing the PDA surface with receptors, such as antibodies or peptides, that specifically bind to the target virus, triggering a colorimetric response. mdpi.comresearchgate.net

Bacteria : Sensors have been designed for the detection of bacteria, either directly through interactions with the bacterial cell surface or indirectly by detecting toxins released by the bacteria. mdpi.com For example, PDA vesicles can be designed to respond to pore-forming toxins secreted by hemolytic bacteria. mdpi.com

Nucleic Acids and Proteins : The application of PDA biosensors extends to the detection of essential biomolecules like proteins and nucleic acids (RNA/DNA), offering an alternative to methods like polymerase chain reaction (PCR). au.dk

| Target Category | Specific Examples | Detection Principle |

| Viruses | Influenza A (H1N1, H5), Hepatitis B | Specific binding of viral proteins to functionalized PDA surfaces. researchgate.netmdpi.comnih.govresearchgate.net |

| Bacteria | Hemolytic Bacteria | Detection of pore-forming toxins that disrupt PDA vesicle structure. mdpi.com |

| Biomolecules | Oligonucleotides, Proteins | Direct binding of the target molecule to the PDA sensor assembly. au.dk |

Enhancements in Sensitivity and Selectivity for Biosensing

A primary focus in the development of PDA-based biosensors is the enhancement of their sensitivity and selectivity to enable the detection of targets at very low concentrations. nih.gov High sensitivity and specificity are crucial for reliable diagnostic applications. nih.gov

Several strategies have been employed to improve sensor performance:

Chemical Modification : The hydrophilic head groups of the diacetylene monomers can be chemically modified with specific recognition elements, such as antibodies, aptamers, or peptides. mdpi.comnih.gov This functionalization ensures that the colorimetric transition only occurs in the presence of the specific target ligand, thereby increasing selectivity. nih.gov

Structural Optimization : The structure of the PDA assembly plays a critical role in its sensitivity. nih.gov Incorporating PDA vesicles into hydrogel matrices, such as alginate, can prevent aggregation and enhance the stability of the sensor. researchgate.net This encapsulation can lead to improved sensitivity and longer shelf-life. researchgate.net

Signal Amplification : The inherent fluorescence properties of the red-phase PDA can be utilized for fluorogenic sensing, which often provides higher sensitivity than colorimetric detection. researchgate.net Researchers have developed highly sensitive PDA probes that can detect target ions at concentrations as low as 0.97 μM. nih.gov The combination of PDA with other materials, like zinc oxide nanopellets, has also been shown to create highly sensitive colorimetric sensors. mdpi.com

Potential in Drug Delivery Systems Utilizing this compound Polymers

The unique properties of polydiacetylenes also make them promising candidates for the development of advanced drug delivery systems. PDA-based nanocarriers, such as liposomes and vesicles, can be engineered to encapsulate therapeutic agents and release them in a controlled manner. nih.govnih.gov

Encapsulation Strategies for Therapeutic Agents

The self-assembling nature of diacetylene lipids allows them to form vesicles or liposomes with an aqueous interior, which is ideal for encapsulating hydrophilic drugs. nih.govnih.gov Hydrophobic drugs can also be incorporated into the lipid bilayer of these structures. nih.gov

Common encapsulation strategies that can be applied to PDA-based systems include:

Vesicle Encapsulation : Therapeutic agents are loaded into the interior of pre-formed PDA vesicles. nih.gov This method protects the drug from degradation in the biological environment. google.com

Nanoprecipitation : This technique involves dissolving the polymer and the drug in an organic solvent and then introducing this solution into an aqueous phase, causing the spontaneous formation of drug-loaded nanoparticles. nih.govmdpi.com

Ionic Gelation : This method is used to encapsulate enzymes and other biomolecules by forming a gel matrix around them, often using natural polymers like alginate in conjunction with the PDA system. mdpi.com

The choice of encapsulation method depends on the properties of the therapeutic agent and the desired characteristics of the final nanocarrier. mdpi.com

| Encapsulation Strategy | Description | Applicable Drug Type |

| Vesicle/Liposome Loading | Drug is enclosed within the aqueous core or lipid bilayer of a PDA vesicle. nih.govnih.gov | Hydrophilic and Hydrophobic |

| Polymer Matrix Dispersion | Drug is physically dispersed throughout the solid PDA polymer matrix (nanosphere). mdpi.com | Primarily Hydrophobic |

| Hydrogel Entrapment | PDA vesicles containing a drug are encapsulated within a larger hydrogel structure. researchgate.net | Hydrophilic and Hydrophobic |

Controlled Release Mechanisms and Enhanced Stability of Nanocarriers

A key advantage of using PDA polymers for drug delivery is the potential for controlled release, where the drug is released at a specific site or time in response to a stimulus. researchgate.net The cross-linked structure of polymerized diacetylenes enhances the stability of nanocarriers, preventing premature leakage of the encapsulated drug. nih.gov

Mechanisms for controlled release from PDA nanocarriers include:

pH-Responsive Release : PDA liposomes can be designed to be stable at physiological pH (around 7.4) but to fuse or destabilize in acidic environments, such as those found in tumors or endosomes (pH ~4-6). nih.gov This pH drop triggers the rapid release of the encapsulated drug directly at the target site. nih.gov For example, ampicillin was almost completely released (74.4%) from pH-sensitive PDA liposomes within 4 hours under acidic conditions. nih.gov

Diffusion-Controlled Release : The drug can be released gradually by diffusing through the polymer matrix of the nanocarrier. nih.govresearchgate.net The rate of release can be tuned by altering the composition and density of the polymer. mdpi.com

Swelling-Controlled Release : Some polymer nanocarriers can absorb water and swell, which increases the mesh size of the polymer network and allows the entrapped drug to diffuse out. nih.govresearchgate.net

Furthermore, embedding PDA vesicles within a secondary polymer matrix, such as an alginate hydrogel, has been shown to significantly improve their stability and prevent aggregation, which is crucial for clinical applications. researchgate.net

Solubilization of Hydrophobic Drugs within Polydiacetylene Micelles

Extensive research into the applications of this compound in the formation of polydiacetylene (PDA) micelles for the purpose of solubilizing hydrophobic drugs did not yield specific studies detailing its use in this capacity. The available scientific literature focuses on other diacetylene-containing amphiphiles, such as 10,12-pentacosadiynoic acid (PCDA), for the creation of these drug delivery systems.

While the principle of using polydiacetylene micelles for hydrophobic drug delivery is well-established, there is a lack of specific data on the use of polymers derived from this compound for this application. Research has highlighted that the length of the alkyl chain in diynoic acids plays a crucial role in the formation of stable polymer vesicles, a structure related to micelles. researchgate.net One study noted that unlike other long-chain diynoic acids, this compound did not form stable vesicles, which may suggest potential challenges in its self-assembly into stable micellar structures suitable for drug delivery. researchgate.net

Therefore, while the broader class of polydiacetylene-based micelles shows significant promise for the solubilization of hydrophobic drugs, there is no specific scientific evidence from the conducted searches to detail the research findings, create data tables, or provide an in-depth, scientifically accurate discussion on the use of this compound for this particular application. Further experimental research would be required to determine the suitability and efficacy of this compound in the formation of drug-solubilizing polydiacetylene micelles.

Environmental and Metabolic Fate Studies of 2,4 Pentadecadiynoic Acid

Environmental Degradation Pathways of 2,4-Pentadecadiynoic Acid

Biodegradation Mechanisms (e.g., Microbial Degradation)

No studies detailing the microbial degradation of this compound were found.

Photodegradation Processes

No research on the photodegradation of this compound is currently available.

Metabolic Investigations of this compound in Biological Systems

Identification of In Vivo Metabolites

There are no published studies identifying the in vivo metabolites of this compound.

Elucidation of Metabolic Pathways (e.g., Fatty Acid Oxidation)

The metabolic pathways of this compound, including its potential for fatty acid oxidation, have not been elucidated in the available scientific literature.

Analytical Methodologies for Environmental Monitoring and Detection of this compound

No specific analytical methods for the detection and monitoring of this compound in environmental samples have been documented.

Theoretical and Computational Chemistry of 2,4 Pentadecadiynoic Acid

Molecular Modeling and Dynamics Simulations of Self-Assembly Processes

2,4-Pentadecadiynoic acid is an amphiphilic molecule, characterized by a hydrophilic carboxylic acid head group and a long, hydrophobic hydrocarbon tail. This dual nature drives its self-assembly in aqueous environments to form supramolecular structures like micelles, vesicles, or bilayers. The rigid, linear diacetylene unit within its hydrocarbon tail introduces specific packing constraints that significantly influence the morphology of these assemblies.

Molecular dynamics (MD) simulations are a powerful tool for investigating these self-assembly processes at an atomic level. mdpi.com By simulating the interactions of numerous individual molecules over time, MD can reveal the mechanisms, kinetics, and resulting structures of aggregation. mdpi.comnih.gov

Simulation Approaches:

All-Atom (AA) MD: In this approach, every atom in the system (both the fatty acid and the surrounding solvent) is explicitly represented. While computationally intensive, AA MD provides a highly detailed view of molecular interactions, including hydrogen bonding at the carboxylic acid headgroups and van der Waals forces between the hydrocarbon tails.

Coarse-Graining (CG) MD: To study larger systems over longer timescales, coarse-graining methods are often employed. nih.gov In CG models, groups of atoms are represented as single "beads," reducing the computational cost. This approach is particularly useful for observing large-scale phenomena like vesicle formation or the ordering of molecules into lamellar phases. nih.gov

Findings from Analogous Systems: Simulations of similar amphiphilic molecules, such as decanoic acid and diacetylene-containing peptide amphiphiles, provide a framework for understanding the behavior of this compound. mdpi.comresearchgate.netnih.gov Studies on decanoic acid show a rapid aggregation from a random distribution into clusters, which then coalesce to form stable bilayer vesicles. mdpi.com The presence of the rigid diacetylene unit in molecules like this compound is expected to enhance the packing order within these assemblies, leading to more defined and stable structures. nasa.govnih.gov The planarity and linearity of the diyne group facilitate strong π-π stacking interactions between adjacent molecules, contributing to the formation of highly ordered domains.

MD simulations can be used to calculate key structural and thermodynamic parameters of these self-assembled systems, as illustrated in the hypothetical data table below based on typical findings for long-chain fatty acids.

| Parameter | Description | Typical Predicted Value Range for Fatty Acid Assemblies |

|---|---|---|

| Bilayer Thickness | The average distance between the headgroups on opposite sides of a self-assembled bilayer. | 3.0 - 4.5 nm |

| Area per Lipid | The average surface area occupied by a single molecule at the bilayer interface. | 0.25 - 0.40 nm² |

| Order Parameter (SCD) | A measure of the conformational order of the hydrocarbon tails. A value of 1 indicates perfect alignment. | 0.6 - 0.8 (near headgroup), 0.2 - 0.4 (near tail end) |

| Free Energy of Association | The change in free energy when two monomers associate, indicating the stability of the assembly. | -15 to -25 kBT |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for elucidating the electronic structure and predicting the reactivity of this compound. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels of the molecule.

Electronic Structure: The key to the electronic properties of this compound is its conjugated system, which comprises the two triple bonds (diyne) and the adjacent carboxylic acid group. masterorganicchemistry.com This conjugation leads to the delocalization of π-electrons across this part of the molecule.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For a conjugated system like this, the HOMO is typically located along the π-system of the diyne, while the LUMO is also distributed across this region. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and electronic excitation properties. nih.gov A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. For this compound, these maps would show a region of high negative potential (electron-rich) around the carbonyl oxygen of the carboxylic acid group, making it a likely site for electrophilic attack. The acidic proton would be a region of high positive potential (electron-poor).

Reactivity Descriptors: From the calculated electronic structure, various global reactivity descriptors can be derived. These parameters provide a quantitative measure of the molecule's reactivity. Studies on similar unsaturated carboxylic acids provide a basis for the expected values. qsardb.orgnih.gov

| Descriptor | Formula | Interpretation | Anticipated Trend for this compound |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | Relatively small due to conjugation. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron configuration. | Lower than a saturated fatty acid. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. | Moderate to high. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons (electrophilic character). | Significant, centered on the conjugated system. |

These calculations can predict that the diyne moiety is susceptible to nucleophilic addition reactions, while the carboxylic acid group will undergo its characteristic reactions, such as deprotonation and esterification.

Structure-Activity Relationship (SAR) Modeling for Functional Properties

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational techniques used to correlate the chemical structure of a compound with its biological activity or functional properties. creative-biolabs.com For this compound, which may possess various biological activities (e.g., antimicrobial, enzyme inhibition), SAR modeling can identify the key structural features responsible for these effects. creative-proteomics.com

Modeling Process:

Data Collection: A dataset of structurally similar compounds (e.g., a series of fatty acid derivatives) with measured biological activities is required. nih.gov

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic parameters.

Model Building: Statistical methods—such as multiple linear regression, partial least squares, or machine learning algorithms like artificial neural networks—are used to build a mathematical model that links the descriptors to the activity. creative-proteomics.commdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation sets to ensure its reliability. mdpi.com

Application to this compound: While a specific SAR model for this compound is not readily available, the principles can be outlined. A QSAR study on a series of aliphatic carboxylic acids, for example, demonstrated that toxicity could be modeled using hydrophobicity (log K_ow_) and an electronic descriptor (the energy of the LUMO). qsardb.org

For this compound, a hypothetical SAR model for a specific functional property (e.g., inhibition of a particular enzyme) would likely involve descriptors that capture:

Hydrophobicity: The length and nature of the alkyl chain (e.g., logP).

Electronic Effects: Descriptors related to the conjugated diyne system (e.g., HOMO/LUMO energies, dipole moment, partial charges on atoms).

Steric Properties: Molecular shape and volume, which are crucial for binding to a biological target. nih.gov

The resulting model could be expressed as a linear equation or a more complex algorithm, allowing the prediction of activity for new, unsynthesized derivatives. This predictive capability is invaluable in guiding the design of more potent or selective analogues, thereby accelerating research and development while minimizing experimental costs. creative-proteomics.com

Future Research Trajectories and Translational Perspectives for 2,4 Pentadecadiynoic Acid

Emerging Research Frontiers and Unexplored Applications

The unique chemical structure of 2,4-Pentadecadiynoic Acid, particularly its conjugated diacetylene motif, suggests a range of biological activities and material science applications that are yet to be thoroughly explored. Future research is poised to venture into several exciting frontiers.

Pharmacological and Therapeutic Potential: One of the most promising areas of future research lies in the pharmacological evaluation of this compound. Polyacetylenic fatty acids, as a class, are known to be derived from fatty acid precursors such as oleic and linoleic acid and exhibit a wide array of biochemical and ecological functions. researchgate.net Many natural and synthetic fatty acids have demonstrated significant biological activities, including antifungal, antibacterial, antiviral, and antineoplastic properties. mdpi.com Consequently, a key research frontier will be the systematic screening of this compound for similar therapeutic effects. Investigations into its potential as an anti-inflammatory, immunomodulatory, or neuroprotective agent are warranted, drawing parallels from the known bioactivities of other unique fatty acids.

Biomedical Materials and Drug Delivery: The rigid, linear structure imparted by the conjugated triple bonds in this compound could be leveraged in the development of novel biomaterials. Future research could explore its use in the formation of specialized lipid assemblies, such as liposomes or micelles, for targeted drug delivery. The unique chemical properties of the diacetylene group may allow for the creation of more stable and specific delivery vehicles. Furthermore, the potential for this fatty acid to be incorporated into polymers could lead to the development of new biocompatible materials with tailored properties for medical devices or tissue engineering scaffolds.

Ecological and Agricultural Applications: Polyacetylenes are recognized as phytoalexins, which are antimicrobial compounds produced by plants in response to stress or pathogen attack. researchgate.net This opens up an intriguing avenue of research into the potential role of this compound in plant defense mechanisms. Future studies could investigate its natural occurrence in plant species and its efficacy as a natural pesticide or plant growth regulator. Understanding its ecological function could lead to sustainable agricultural applications, potentially reducing the reliance on synthetic chemicals.

| Potential Research Area | Rationale Based on Related Compounds |

| Anticancer Activity | Many unique fatty acids and polyacetylenes exhibit cytotoxic effects against cancer cell lines. mdpi.com |

| Antibacterial/Antifungal Agent | Polyacetylenic compounds are known for their antimicrobial properties and role as phytoalexins. researchgate.netmdpi.com |

| Neurological Applications | The impact of various fatty acids on synaptic plasticity and neuronal health is an active area of research. nih.gov |

| Advanced Polymer Development | The conjugated triple bonds offer potential for polymerization and the creation of novel materials. |

Challenges and Opportunities in Applied Research

While the potential applications of this compound are vast, several challenges must be addressed to translate fundamental research into practical applications. These challenges, however, also present significant opportunities for innovation.

Synthesis and Purification: A primary hurdle in the study of this compound is its availability. The chemical synthesis of diynoic acids can be complex, often requiring multi-step processes and specialized catalysts. nih.gov Developing efficient, scalable, and cost-effective synthetic routes is a critical challenge that, if overcome, would significantly accelerate research in this area. Similarly, the purification of diynoic acids to a high degree of purity is essential for accurate biological testing and material fabrication, presenting an opportunity for the development of advanced separation techniques.

Stability and Formulation: Polyunsaturated fatty acids, particularly those with conjugated systems, can be susceptible to oxidation and degradation. Ensuring the stability of this compound during storage, formulation, and in biological systems is a significant challenge. Research into appropriate antioxidant strategies, encapsulation techniques, and formulation development will be crucial for any potential therapeutic or commercial application. This provides an opportunity to innovate in the field of drug and material formulation.

Understanding Bioavailability and Metabolism: For any potential therapeutic application, it is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Future research will need to address how this unique fatty acid is processed by the body and whether its metabolites retain biological activity. These studies will be critical for determining its potential as a drug candidate and for designing effective delivery systems.

| Challenge | Opportunity for Innovation |

| Complex chemical synthesis | Development of novel catalytic methods and green chemistry approaches. |

| Chemical instability and oxidation | Design of advanced formulation and encapsulation technologies. |

| Limited understanding of biological fate | Elucidation of novel metabolic pathways and bioactive metabolites. |

| Lack of specific analytical standards | Synthesis of high-purity standards to advance analytical methodologies. |

Integration of this compound into Multidisciplinary Research Paradigms

The full potential of this compound will only be realized through a concerted, multidisciplinary research effort that integrates expertise from various scientific fields.

Lipidomics and Systems Biology: The field of lipidomics, which aims to comprehensively analyze the full complement of lipids in a biological system, will be instrumental in understanding the role of this compound. nih.govmdpi.commdpi.com By employing advanced analytical techniques such as mass spectrometry and chromatography, researchers can investigate how this fatty acid is incorporated into complex lipids and how it influences cellular lipid profiles and signaling pathways. Integrating lipidomics data with genomics, proteomics, and metabolomics will provide a systems-level understanding of its biological effects.

Computational Chemistry and Molecular Modeling: Computational approaches can provide valuable insights into the structure-activity relationships of this compound. Molecular modeling can be used to predict its interactions with biological targets, such as enzymes and receptors, helping to elucidate its mechanism of action and guide the design of more potent analogs. These in silico studies can significantly streamline the drug discovery and development process.

Materials Science and Engineering: Collaboration between chemists, biologists, and materials scientists will be essential for exploring the applications of this compound in materials science. This interdisciplinary approach will be necessary to design and synthesize novel polymers and biomaterials with tailored physical and biological properties.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for verifying the purity and structure of 2,4-pentadecadiynoic acid in synthetic preparations?

- Methodology : High-performance liquid chromatography coupled with diode-array detection (HPLC-DAD) or evaporative light scattering detection (HPLC-ELSD) is commonly employed for purity assessment, with thresholds >97.0% (T) . Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) and mass spectrometry (MS) to validate molecular ions (m/z 234.33 for [M+H]) and functional groups . Thin-layer chromatography (TLC) with UV visualization can preliminarily assess purity .

Q. How should this compound be stored to maintain stability in laboratory settings?

- Guidelines : Store in airtight containers under inert gas (e.g., nitrogen) at temperatures ≤ -20°C to prevent oxidation or degradation. Avoid prolonged storage, as alkyne-containing compounds may polymerize over time . Stability tests via periodic HPLC analysis are advised to monitor degradation .

Q. What are the primary safety considerations when handling this compound in experiments?

- Protocols : Use personal protective equipment (PPE: gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust/aerosols. Although classified as non-hazardous per SDS, static discharge risks necessitate grounding equipment during handling . Emergency procedures include rinsing exposed areas with water and consulting poison control centers if ingested .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments of this compound across different analytical techniques?

- Analysis : Cross-validate results using orthogonal methods. For example, HPLC-ELSD may underestimate impurities if co-eluting with the main peak, whereas NMR can detect non-UV-active contaminants. Quantify trace impurities via gas chromatography-mass spectrometry (GC-MS) and reconcile differences using statistical tools (e.g., ANOVA for inter-lab variability) .

Q. What experimental design strategies mitigate polymerization risks during long-term studies involving this compound?

- Approach : Incorporate stabilizers (e.g., radical inhibitors like BHT) at 0.01-0.1% w/w to inhibit alkyne polymerization . Conduct accelerated stability studies (e.g., 40°C/75% RH for 3 months) to model degradation kinetics. Use H NMR to monitor loss of terminal alkyne protons (δ 2.0-2.5 ppm) as a degradation marker .

Q. What are the challenges in synthesizing this compound with regioselective alkyne positioning, and how can they be addressed?

- Synthesis Insights : The 2,4-diynoic structure requires controlled Sonogashira coupling or Cadiot-Chodkiewicz reactions to avoid homocoupling byproducts. Optimize catalysts (e.g., Pd/Cu ratios) and reaction temperatures to favor cross-coupling. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired regioisomer .

Q. How does the crystalline morphology of this compound impact its solubility and bioactivity in cellular assays?

- Characterization : Use differential scanning calorimetry (DSC) to correlate melting behavior (48°C) with polymorphic forms . Assess solubility in DMSO/PBS via nephelometry and correlate with cytotoxicity profiles (e.g., in cancer cell lines like A875 melanoma cells). X-ray crystallography can resolve crystal packing effects on bioavailability .

Methodological Notes

- Data Interpretation : Conflicting solubility or bioactivity data may arise from polymorphic variations or residual solvents. Always report solvent history and crystallization conditions .

- Safety Compliance : Refer to SDS from Cayman Chemical and TCI America for updated handling protocols.

- Advanced Tools : For exposure modeling, platforms like Creme Global integrate stability and toxicity data to predict experimental outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.